molecular formula C12H21NO2 B14779002 3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid

3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid

Cat. No.: B14779002
M. Wt: 211.30 g/mol
InChI Key: XUCNJISNEDGWIW-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 3-chloropropanoic acid in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological effects such as pain relief or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Piperidinyl)propanoic acid: Similar structure but lacks the cyclopropylmethyl group.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a piperidine ring.

    3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)propanoic acid: Contains a tert-butoxycarbonyl protecting group.

Uniqueness

3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-[1-(cyclopropylmethyl)piperidin-3-yl]propanoic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)6-5-10-2-1-7-13(8-10)9-11-3-4-11/h10-11H,1-9H2,(H,14,15)

InChI Key

XUCNJISNEDGWIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CC2)CCC(=O)O

Origin of Product

United States

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